molecular formula C26H25N3O3S B492754 3-amino-4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide CAS No. 690960-86-2

3-amino-4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B492754
CAS No.: 690960-86-2
M. Wt: 459.6g/mol
InChI Key: KBGRFJNHFKMJKV-UHFFFAOYSA-N
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Description

The compound 3-amino-4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative characterized by a fused thiophene-pyridine core. Key structural features include:

  • 4-(4-methoxyphenyl) substituent: Introduces electron-donating methoxy groups, influencing electronic properties and solubility.
  • 6-phenyl group: Contributes to aromatic stacking interactions.
  • N-(oxolan-2-ylmethyl)carboxamide: The tetrahydrofuran-derived side chain may improve solubility and metabolic stability due to its ether oxygen .

Properties

IUPAC Name

3-amino-4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-31-18-11-9-16(10-12-18)20-14-21(17-6-3-2-4-7-17)29-26-22(20)23(27)24(33-26)25(30)28-15-19-8-5-13-32-19/h2-4,6-7,9-12,14,19H,5,8,13,15,27H2,1H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGRFJNHFKMJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)NCC4CCCO4)N)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Precursor Assembly

The synthesis begins with 2,6-dichloronicotinonitrile (8 ) as the starting material. A Suzuki-Miyaura coupling introduces the 6-phenyl group using phenylboronic acid, Pd(PPh₃)₄ catalyst, and dioxane under reflux (Scheme 1). This step yields 2-chloro-6-phenylnicotinonitrile (9 ) in 65–78% yield. Subsequent coupling of 9 with 4-methoxyphenylboronic acid at the 4-position under similar conditions affords 2-chloro-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (10 ).

Table 1: Cross-Coupling Conditions and Yields

StepReagentCatalystSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Dioxane10072
24-Methoxyphenylboronic acidPd(PPh₃)₄Dioxane10068

Thieno[2,3-b]pyridine Formation via Cyclization

The pyridine derivative 10 undergoes S-alkylation with ethyl thioglycolate in the presence of KOH, forming ethyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate (11 ). Intramolecular cyclization of 11 in DMSO with KOtBu yields ethyl 3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate (12 ) in 85–90% yield (Scheme 2).

Functional Group Modifications

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester 12 is hydrolyzed to 3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid (13 ) using 6M HCl in refluxing ethanol (95% yield).

Amidation with Oxolan-2-ylmethylamine

The carboxylic acid 13 is coupled with oxolan-2-ylmethylamine using HATU and DIPEA in DMF at 25°C (Scheme 3). This step produces the target compound in 82% yield after purification by column chromatography (hexane/EtOAc).

Table 2: Amidation Reaction Optimization

Coupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)
HATUDIPEADMF251282
EDCI/HOBtDIPEADCM252458

Alternative Synthetic Routes

Reductive Amination Pathway

In an alternative approach, 3-nitro-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate (14 ) is reduced using H₂/Raney Ni in methanol to yield the 3-amino intermediate 12 . This method avoids the need for direct substitution but requires careful control of reduction conditions to prevent over-hydrogenation.

Mitsunobu Reaction for Ether Formation

For analogs requiring late-stage modification, the 4-methoxyphenyl group is introduced via Mitsunobu reaction of 4-hydroxyphenyl precursors with methanol and DIAD/PPh₃. However, this route is less efficient (yields <50%) compared to cross-coupling.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.65–7.23 (m, 9H, aromatic), 4.32–3.45 (m, 5H, oxolane and CH₂), 3.82 (s, 3H, OCH₃).

  • HRMS (ESI+) : m/z calcd. for C₂₇H₂₆N₃O₃S [M+H]⁺: 488.1642; found: 488.1645.

Purity and Yield Optimization

Recrystallization from ethanol/water (3:1) enhances purity to >99% (HPLC). Critical parameters include stoichiometric control in cross-coupling (1:1.2 substrate:boronic acid) and anhydrous conditions during amidation.

Challenges and Mitigation Strategies

Regioselectivity in Cross-Coupling

Competing coupling at the 2- and 4-positions is mitigated by using electron-deficient boronic acids and Pd(OAc)₂/XPhos catalytic systems.

Oxolan-2-ylmethylamine Availability

Commercial oxolan-2-ylmethylamine is costly; in-house synthesis via reduction of oxolane-2-carbaldehyde oxime (NaBH₄, MeOH) provides a cost-effective alternative .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.

Scientific Research Applications

The compound 3-amino-4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic molecule with potential applications in various scientific and therapeutic fields. This article explores its applications, focusing on medicinal chemistry, pharmacology, and related research areas.

Molecular Formula

  • C : 22
  • H : 24
  • N : 2
  • O : 3
  • S : 1

Structural Characteristics

The compound features a thieno[2,3-b]pyridine core, which is known for its biological activity. The presence of amino and methoxy groups enhances its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar thieno[2,3-b]pyridine structures exhibit significant anticancer properties. These compounds can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, certain derivatives have shown effectiveness against breast cancer and leukemia cells through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Compounds containing thieno[2,3-b]pyridine moieties have been evaluated for their antimicrobial activities. Studies suggest that these compounds can inhibit bacterial growth, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Neuroprotective Effects

There is emerging evidence that thieno[2,3-b]pyridine derivatives may offer neuroprotective benefits. They have been studied for their potential to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation in neuronal cells.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Research has demonstrated that related compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2, making them possible treatments for conditions such as rheumatoid arthritis.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, a series of thieno[2,3-b]pyridine derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications to the amino group significantly enhanced cytotoxicity against breast cancer cells, with IC50 values in the nanomolar range.

Case Study 2: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several thieno[2,3-b]pyridine derivatives against Gram-positive and Gram-negative bacteria. The findings showed that one derivative exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.

Case Study 3: Neuroprotection

Research published in Neuropharmacology investigated the neuroprotective effects of a thieno[2,3-b]pyridine derivative in a mouse model of Alzheimer's disease. The compound significantly reduced amyloid-beta plaque formation and improved cognitive function compared to control groups.

Mechanism of Action

The mechanism of action of 3-amino-4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes structural analogs and their substituent differences:

Compound Name (or ID) 4-Position Substituent Carboxamide Substituent Key Modifications Reference
Target Compound 4-(4-methoxyphenyl) N-(oxolan-2-ylmethyl) Oxolane methyl group
KuSaSch100 (17b) 4-phenyl N-(4-chlorophenyl) Cyclopenta[b] ring; Cl substituent
KuSaSch101 (17c) 4-phenyl N-(4-fluorophenyl) Cyclopenta[b] ring; F substituent
CID 1022440 4-(trifluoromethyl) N-(4-methoxyphenyl) CF₃ group (electron-withdrawing)
370848-32-1 4-(methoxymethyl) N-(4-methoxyphenyl) Methoxymethyl group
444157-08-8 4-(4-chlorophenyl) N-(3-acetylphenyl) Acetylphenyl; Cl substituent
332377-64-7 4-(4-chlorophenyl) N-(2,4-dimethylphenyl) Dimethylphenyl; Cl substituent

Key Observations :

  • Electron-Donating vs. In contrast, the trifluoromethyl group (CID 1022440) introduces electron-withdrawing effects, which may enhance binding affinity to hydrophobic targets .
  • Carboxamide Side Chain : The N-(oxolan-2-ylmethyl) group in the target compound offers conformational flexibility and polarity, whereas aryl substituents (e.g., 4-chlorophenyl in KuSaSch100) may increase lipophilicity and membrane permeability .

Physical and Spectral Properties

Property Target Compound (Inferred) KuSaSch100 (17b) CID 1022440 370848-32-1
Melting Point ~200–250°C* 218–220°C Not reported Not reported
Molecular Weight ~450–500 g/mol* 465.94 g/mol 435.44 g/mol 357.43 g/mol
IR Spectroscopy N-H stretch (3300 cm⁻¹)* N-H (3350 cm⁻¹), C=O (1680 cm⁻¹) C-F (1100–1200 cm⁻¹) O-CH₃ (2850 cm⁻¹)
NMR Data Aromatic δ 6.5–8.0 ppm* Aromatic δ 7.2–7.8 ppm CF₃ (δ ~110 ppm in ¹⁹F NMR) CH₃O (δ 3.8 ppm)

*Inferred from analogs in .

Biological Activity

3-amino-4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide, with the molecular formula C26H25N3O3S, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound belongs to the thieno[2,3-b]pyridine class, characterized by a fused ring system that imparts unique biological properties. Its structure includes an amino group, a methoxyphenyl moiety, and an oxolan moiety, which may contribute to its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 0.5 to 1.5 µM depending on the specific derivative tested .

The anticancer activity is believed to be mediated through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle and induces apoptosis in cancer cells.
  • Targeting Specific Pathways : Molecular docking studies suggest that it may interact with key proteins involved in cancer progression, such as FOXM1 and EGFR .
  • Reactive Oxygen Species (ROS) Generation : Some derivatives have been noted to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Synthesis and Characterization

The synthesis of this compound involves several synthetic steps starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compounds.

Case Studies

A notable case study involved evaluating the compound's efficacy in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. The study reported a tumor growth inhibition rate of over 70% at optimal dosing schedules .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (µM) Mechanism
AnticancerMDA-MB-2310.5 - 1.5Inhibition of FOXM1
CytotoxicityKYSE700.655Induction of apoptosis and ROS
Tumor Growth InhibitionXenograft ModelN/ATargeting EGFR signaling pathways

Q & A

Basic Questions

Q. What synthetic routes are recommended for the preparation of 3-amino-4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide?

  • Methodological Answer : The synthesis of thieno[2,3-b]pyridine derivatives typically involves multi-step protocols. For example:

Core Formation : Condensation reactions between aminothiophene derivatives and substituted pyridine intermediates under reflux conditions (e.g., in dichloromethane with NaOH as a base) .

Functionalization : Alkylation of the amino group using reagents like benzyl chloride or oxolane-derived alkyl halides to introduce the N-(oxolan-2-ylmethyl) moiety. This step may require anhydrous conditions and catalysts such as K2_2CO3_3 .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve ≥95% purity .

  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like over-alkylated derivatives.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves molecular conformation, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, oxolane protons as a multiplet at δ 3.5–4.2 ppm) .
  • HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C28_{28}H26_{26}N3_3O3_3S) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • GHS Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, lab coat, respirator) and work in a fume hood .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
  • Storage : Store in airtight containers at –20°C, away from oxidizers and acids .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and energetics for key steps like cyclization or alkylation. For example, simulate the activation energy for thieno-pyridine core formation .
  • Molecular Dynamics : Model solvent effects (e.g., dichloromethane vs. DMF) on reaction rates and intermediate stability .
  • Machine Learning : Train models on existing thieno[2,3-b]pyridine synthesis data to recommend optimal catalysts (e.g., Pd/C vs. CuI) and temperatures .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Compare MIC values against bacterial strains (e.g., Proteus vulgaris) under consistent conditions (pH, inoculum size). Note that structural analogs with benzylthio groups show enhanced activity .
  • Target Specificity : Use molecular docking to assess binding affinity variations across enzyme isoforms (e.g., kinase vs. protease targets) .
  • Meta-Analysis : Cross-reference data from crystallographic studies (e.g., hydrogen-bonding patterns in ) with bioactivity trends to identify structure-activity relationships (SAR).

Q. What strategies improve the yield of multi-step syntheses involving the thieno[2,3-b]pyridine core?

  • Methodological Answer :

  • Stepwise Optimization :
StepParameterOptimal ConditionYield Improvement
CyclizationSolventToluene > DCM+15%
AlkylationCatalystK2_2CO3_3 (anhydrous)+20%
PurificationGradientEthyl acetate:Hexane (3:7 → 1:1)+10%
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess water in alkylation steps .
  • Flow Chemistry : Implement continuous reactors for exothermic steps (e.g., cyclization) to enhance reproducibility .

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